

Application Notes & Protocols for the Analytical Characterization of 2-(methylamino)nicotinic acid

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Compound of Interest

Compound Name: 2-(Methylamino)pyridine-3-carboxylic acid

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Foreword: A Comprehensive Approach to Molecular Characterization

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 2-(methylamino)nicotinic acid. As a derivative of nicotinic acid (Vitamin B3), this compound holds potential as a key intermediate or active pharmaceutical ingredient (API). Its structural nuances—a secondary amine and a carboxylic acid on a pyridine ring—necessitate a multi-faceted analytical approach to confirm its identity, purity, and stability.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond mere procedural lists to explain the rationale behind the selection of specific techniques and experimental parameters. The protocols provided herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(methylamino)nicotinic acid is fundamental to the development of appropriate analytical methods.

- Chemical Structure:

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- Physicochemical Data Summary:

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	ChemBridge Corporation[1]
Molecular Weight	152.15 g/mol	ChemBridge Corporation[1]
CAS Number	32399-13-6	ChemBridge Corporation[1]
LogP	1.95	ChemBridge Corporation[1]
Form	Solid	ChemBridge Corporation[1]
Purity (Typical)	≥95%	ChemBridge Corporation[1]

Spectroscopic Characterization

Spectroscopic techniques provide fingerprint-level information about the molecular structure and electronic properties of 2-(methylamino)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in 2-(methylamino)nicotinic acid.

Expertise & Experience: The expected chemical shifts and coupling constants can be predicted by drawing analogies with nicotinic acid and considering the electronic effects of the methylamino substituent.^{[2][3][4]} The electron-donating methylamino group at the 2-position will likely shield the protons on the pyridine ring relative to nicotinic acid itself, causing upfield shifts.

Expected ^1H NMR Spectral Features:

- **Pyridine Ring Protons:** Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting characteristic coupling patterns (doublets, doublet of doublets).
- **Methyl Protons:** A singlet or doublet (if coupled to the N-H proton) in the aliphatic region (typically δ 2.5-3.5 ppm).
- **Amine Proton (N-H):** A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
- **Carboxylic Acid Proton (O-H):** A very broad singlet, often far downfield (δ > 10 ppm), and may not be observed depending on the solvent used (e.g., D_2O would result in its exchange).

Expected ^{13}C NMR Spectral Features:

- Six distinct signals for the seven carbon atoms (some may overlap).
- **Carboxylic Carbonyl:** A signal in the downfield region (δ ~165-175 ppm).
- **Pyridine Ring Carbons:** Signals in the aromatic region (δ ~120-160 ppm).
- **Methyl Carbon:** A signal in the upfield, aliphatic region (δ ~25-35 ppm).

Protocol 1: NMR Analysis of 2-(methylamino)nicotinic acid

- **Sample Preparation:**
 - Accurately weigh 5-10 mg of the sample.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice as it can dissolve both the amine and carboxylic acid functionalities and allows for the observation of N-H and O-H protons.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the instrument to ensure optimal resolution.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Acquire a ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more).
 - (Optional but Recommended) Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to establish direct C-H correlations) to aid in definitive signal assignment.
- Data Processing:
 - Apply Fourier transformation to the acquired FIDs.
 - Phase the spectra and perform baseline correction.
 - Integrate the signals in the ¹H NMR spectrum.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: The FTIR spectrum of 2-(methylamino)nicotinic acid will be a composite of the vibrations from the carboxylic acid, the secondary amine, and the substituted pyridine ring. The interpretation relies on comparing the observed absorption bands with known frequencies for these functional groups.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Expected Characteristic FTIR Absorption Bands:

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching, H-bonded	2500-3300 (broad)
N-H (Secondary Amine)	Stretching	3300-3500 (moderate)
C-H (Aromatic)	Stretching	3000-3100 (sharp)
C-H (Aliphatic, Methyl)	Stretching	2850-2960 (sharp)
C=O (Carboxylic Acid)	Stretching	1680-1720 (strong, sharp)
C=C, C=N (Aromatic Ring)	Stretching	1450-1620 (multiple bands)
C-N	Stretching	1250-1350
C-O	Stretching	1210-1320

Protocol 2: FTIR Analysis using KBr Pellet Method

- Sample Preparation:
 - Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder to a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the major absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of chromophores.

Expertise & Experience: The pyridine ring in 2-(methylamino)nicotinic acid is the primary chromophore. The absorption maxima (λ_{max}) will be influenced by the substituents and the solvent pH. The $n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$ transitions of the pyridine moiety are expected.^{[8][9]} The UV spectrum of nicotinic acid typically shows a maximum around 262 nm.^[10] The presence of the methylamino group may cause a slight bathochromic (red) shift.

Protocol 3: Determination of UV-Vis Absorption Maxima (λ_{max})

- Sample Preparation:
 - Prepare a stock solution of 2-(methylamino)nicotinic acid (e.g., 100 $\mu\text{g}/\text{mL}$) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
 - From the stock solution, prepare a dilute solution (e.g., 5-10 $\mu\text{g}/\text{mL}$) to ensure the absorbance is within the linear range of the instrument (typically 0.2-0.8 AU).
- Instrument Setup:
 - Use a dual-beam UV-Vis spectrophotometer.

- Use matched quartz cuvettes.
- Data Acquisition:
 - Fill one cuvette with the solvent to be used as the blank.
 - Fill the second cuvette with the sample solution.
 - Perform a baseline correction with the blank cuvette.
 - Scan the sample from approximately 400 nm down to 200 nm.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - The determined λ_{max} can be used for quantitative analysis using the Beer-Lambert law.

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of 2-(methylamino)nicotinic acid and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of small polar molecules like nicotinic acid and its derivatives.[\[11\]](#)[\[12\]](#)

Expertise & Experience: The zwitterionic nature of 2-(methylamino)nicotinic acid (possessing both a basic amine and an acidic carboxyl group) makes pH a critical parameter in method development. An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the pyridine nitrogen and the methylamino group, leading to good retention on a C18 column. Ion-pair chromatography could also be employed to improve peak shape and retention.[\[13\]](#)

Protocol 4: Purity Determination by RP-HPLC

- Chromatographic Conditions:

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at λ max (e.g., 262 nm) or Diode Array Detector (DAD)

- Sample Preparation:
 - Prepare a sample solution of ~1 mg/mL in the mobile phase (initial conditions) or a suitable solvent like a water/acetonitrile mixture.
 - Filter the sample through a 0.45 µm syringe filter before injection.
- Analysis:
 - Equilibrate the HPLC system until a stable baseline is achieved.
 - Inject the sample and acquire the chromatogram.
- Data Processing:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main peak as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.

Expertise & Experience: Due to its low volatility and the presence of polar functional groups (carboxylic acid and amine), 2-(methylamino)nicotinic acid is not directly amenable to GC analysis. Derivatization is required to convert it into a more volatile and thermally stable compound. Silylation (e.g., with N-Methyl-N-trimethylsilyl trifluoroacetamide, MSTFA) is a common approach for compounds with active hydrogens.[\[14\]](#)

Protocol 5: GC-MS Analysis via Silylation

- Derivatization:
 - Place a small, accurately weighed amount of the dried sample (e.g., 1 mg) into a reaction vial.
 - Add 100 μ L of a silylating agent (e.g., MSTFA) and 100 μ L of a suitable solvent (e.g., pyridine or acetonitrile).
 - Cap the vial tightly and heat at 60-70 °C for 30 minutes.
- GC-MS Conditions:

Parameter	Recommended Setting
GC Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness
Carrier Gas	Helium, constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Oven Program	Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ion Source Temp.	230 °C
MS Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 50-500

- Analysis:
 - Inject 1 μ L of the derivatized sample into the GC-MS system.
- Data Analysis:
 - Analyze the resulting mass spectrum of the derivatized compound. The molecular ion and characteristic fragmentation patterns will confirm the identity.

Mass Spectrometry for High-Sensitivity Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds in complex biological matrices due to its exceptional sensitivity and selectivity.

Expertise & Experience: An LC-MS/MS method for 2-(methylamino)nicotinic acid would likely be developed in positive electrospray ionization (ESI+) mode, monitoring the transition of the protonated molecular ion $[M+H]^+$ to a characteristic product ion.[15][16] The expected

protonated molecular ion would be at m/z 153.1. Fragmentation would likely involve the loss of water (H_2O) or carbon monoxide (CO) from the carboxylic acid group.

Protocol 6: LC-MS/MS Quantification

- LC Conditions:
 - Use an LC method similar to Protocol 4, but with a faster gradient to reduce run time.
 - Mobile phases should be prepared with high-purity, MS-grade solvents and additives.
- MS/MS Parameters (Example):

Parameter	Recommended Setting
Ionization Mode	ESI Positive
Precursor Ion (Q1)	m/z 153.1
Product Ion (Q3)	To be determined by infusion and fragmentation experiments (e.g., m/z 135.1 for loss of H_2O or m/z 125.1 for loss of CO)
Collision Energy	To be optimized
Dwell Time	100 ms

- Sample Preparation (e.g., from plasma):
 - To 100 μ L of plasma, add an internal standard.
 - Perform protein precipitation by adding 300 μ L of cold acetonitrile.
 - Vortex and centrifuge.
 - Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
- Analysis:
 - Inject the prepared sample into the LC-MS/MS system.

- Quantify using a calibration curve prepared in the same matrix.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material, such as its melting point, thermal stability, and decomposition profile.

Expertise & Experience: For nicotinic acid, a solid-solid phase transition, melting, and subsequent decomposition have been reported.[17][18] A similar behavior might be expected for 2-(methylamino)nicotinic acid. DSC will reveal the melting point as a sharp endotherm, while TGA will show the mass loss as a function of temperature, indicating the onset of thermal decomposition.

Protocol 7: Thermal Analysis by DSC and TGA

- Sample Preparation:

- Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

- Instrument Conditions:

Parameter	Recommended Setting
Temperature Range	25 °C to 400 °C (or higher if needed)
Heating Rate	10 °C/min
Purge Gas	Nitrogen at 50 mL/min

- Analysis:

- Place the sample pan in the instrument and start the temperature program.

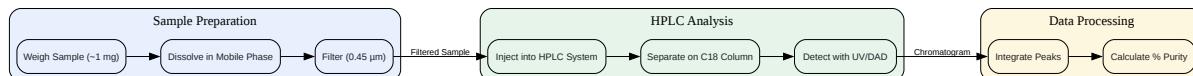
- Data Analysis:

- From the DSC curve, determine the onset and peak temperature of the melting endotherm.

- From the TGA curve, determine the onset temperature of decomposition (where significant mass loss begins).

Visualized Analytical Workflows

Diagrams help to clarify the sequence of operations in analytical protocols.



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Caption: Workflow for HPLC purity analysis.



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Caption: Workflow for LC-MS/MS quantification in plasma.

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